molecular formula C16H23BrN2O B6472173 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide CAS No. 2640822-45-1

1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B6472173
CAS No.: 2640822-45-1
M. Wt: 339.27 g/mol
InChI Key: ZAALBOSGFLTZMR-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is a brominated pyrrolidine derivative characterized by a 4-bromophenylmethyl group attached to the pyrrolidine ring and an N-tert-butyl carboxamide substituent.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-16(2,3)18-15(20)13-8-9-19(11-13)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAALBOSGFLTZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents. Specifically, the bromophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its pharmacological effects.

Case Studies

  • Cancer Research : Studies have shown that compounds similar to 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide exhibit inhibitory effects on cancer cell lines. The mechanism often involves modulation of signaling pathways associated with tumor growth and metastasis.
  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Materials Science

Structural Properties
The unique structural characteristics of this compound make it suitable for applications in materials science. Its ability to form stable complexes can be harnessed in the development of new materials with specific electronic or mechanical properties.

Applications

  • Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Research is ongoing into using this compound in the creation of nanomaterials that can be applied in electronics or drug delivery systems.

Biological Studies

Mechanism of Action
Investigations into the biological effects of this compound have revealed its potential role in modulating various biological systems. The interactions facilitated by its chemical structure lead to diverse biological responses.

Research Findings

  • Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research suggests that it may exhibit antimicrobial properties, warranting further exploration for use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other brominated or carboxamide-containing molecules. Below is a detailed analysis of key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications Reference ID
1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide 4-bromophenylmethyl, N-tert-butyl carboxamide Halogen bonding, potential kinase inhibition
(2-bromoethoxy)carbonyl (Beoc) Bromoethoxy carbonyl Protecting group in peptide synthesis
(3-bromo-2-nitrophenyl)thio (Bnps) Bromo-nitrophenyl thioether Photo-labile protecting group
[(2-bromophenyl)methoxy]carbonyl (2BZ) Ortho-bromophenyl methoxy carbonyl Ortho-substituent effects on reactivity
bis(4-methoxyphenyl)methyl (Dmt) Methoxy-substituted aryl methyl UV-sensitive protecting group

Substituent Effects

  • Bromophenyl Position : The para-bromophenyl group in the target compound enhances electronic effects and steric bulk compared to ortho-substituted analogs (e.g., 2BZ). Para substitution typically improves metabolic stability due to reduced enzymatic accessibility .
  • Carboxamide vs. Carbonyl Groups : The N-tert-butyl carboxamide in the target compound offers greater hydrogen-bonding capacity and rigidity compared to carbonyl-based groups like Beoc or Bnps, which are designed for transient protection in synthesis .

Physicochemical Properties

  • Lipophilicity: The 4-bromophenylmethyl group increases logP compared to non-brominated analogs (e.g., Dmt). This enhances membrane permeability but may reduce aqueous solubility.
  • Thermal Stability : The tert-butyl group likely improves thermal stability relative to smaller alkyl substituents, as observed in related carboxamides .

Research Findings and Limitations

  • Comparative Data Gaps : Direct pharmacological or material property comparisons with analogs (e.g., Beoc, Bnps) are absent in publicly available literature, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization of a pyrrolidine precursor followed by bromophenylmethyl substitution. Key intermediates (e.g., tert-butyl carboxamide derivatives) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and 31P^{31}P-NMR for phosphonate analogs, alongside ESI-MS/HRMS for mass validation .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, as seen in analogous pyrrolidine-carboxamide syntheses where yields ranged from 42% to 69% under controlled phosphonylation conditions .

Q. How do structural features like the bromophenyl group influence the compound’s physicochemical properties?

  • Analysis : The 4-bromophenyl group enhances lipophilicity (logP >3) and electronic effects, critical for membrane permeability. Compare with fluorophenyl analogs to assess halogen-dependent steric/electronic impacts on solubility and reactivity .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and stereochemistry?

  • Methods : Use 1H^1H-NMR coupling constants to identify diastereotopic protons in the pyrrolidine ring. For stereochemical confirmation, X-ray crystallography (as applied to related thiazolidinone-carboxamides) resolves absolute configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Approach : Conduct meta-analysis of dose-response curves (e.g., IC50_{50} variability) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Address solvent/DMSO interference by standardizing vehicle controls .
  • Case Study : For analogs like N-(3-chloro-4-fluorophenyl)pyrazolo-pyridine carboxamides, discrepancies in IC50_{50} values were resolved by normalizing data to positive controls (e.g., cisplatin) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodology : Employ QM/MM simulations to model binding modes, leveraging the tert-butyl group’s steric bulk and bromophenyl’s π-π stacking potential. Compare with docking results for fluorophenyl analogs to identify selectivity determinants .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

  • Design : Synthesize derivatives with varied substituents (e.g., methyl, trifluoromethyl) on the phenyl ring. Test inhibitory activity against CYP450 isoforms or kinases, using kinetic assays (e.g., fluorescence polarization) to quantify KiK_i values .
  • Data Interpretation : A SAR table comparing IC50_{50} values for bromophenyl vs. fluorophenyl analogs can highlight electronic effects on target engagement .

Q. What experimental protocols mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?

  • Optimization : Use Pd-catalyzed cross-coupling for bromophenyl introduction, as applied to tert-butyl pyrrolidine-carboxylates. Monitor regioselectivity via 19F^{19}F-NMR for fluorine-tagged intermediates .

Q. How do researchers validate the compound’s metabolic stability in preclinical models?

  • Assays : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare half-life (t1/2t_{1/2}) with structurally similar carboxamides to identify metabolic soft spots .

Key Methodological Recommendations

  • For NMR Analysis : Assign pyrrolidine ring protons using 2D-COSY to resolve overlapping signals in 1H^1H-NMR spectra .
  • For Data Reproducibility : Adopt Design of Experiments (DoE) principles to minimize trial-and-error in reaction optimization, as demonstrated in fuel engineering studies .

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